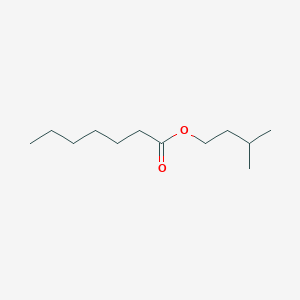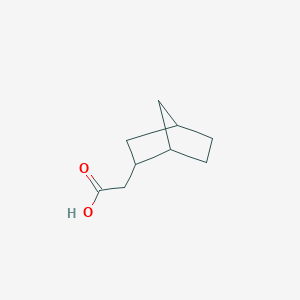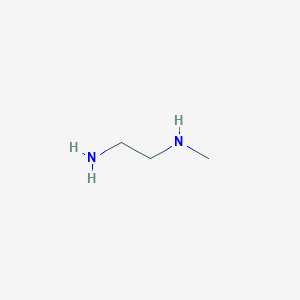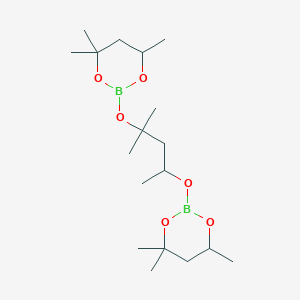
N,N,N'-Triethylethylenediamine
Overview
Description
N,N,N’-Triethylethylenediamine is an organic compound with the molecular formula C8H20N2. It is a clear, colorless to slightly yellow liquid with a characteristic amine odor. This compound is used in various chemical reactions and industrial applications due to its unique properties as a diamine.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N,N’-Triethylethylenediamine can be synthesized through the alkylation of ethylenediamine with ethyl halides under basic conditions. The reaction typically involves the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, N,N,N’-Triethylethylenediamine is produced by the continuous synthesis of N-ethylethylenediamine via copper-zinc-lanthanum catalysts. This method ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: N,N,N’-Triethylethylenediamine can undergo oxidation reactions to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted ethylenediamines depending on the reagents used.
Scientific Research Applications
N,N,N’-Triethylethylenediamine is utilized in various scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of other chemical compounds and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N,N,N’-Triethylethylenediamine involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic and biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with .
Comparison with Similar Compounds
- N,N,N’-Trimethylethylenediamine
- N,N,N’,N’-Tetramethylethylenediamine
- N,N,N’,N’-Tetramethylpropylenediamine
Comparison: N,N,N’-Triethylethylenediamine is unique due to its triethyl substitution, which imparts different steric and electronic properties compared to its methyl-substituted counterparts. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N,N',N'-triethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-9-7-8-10(5-2)6-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCAZTXEZQWTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059311 | |
| Record name | Diethyl(2-ethylaminoethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | N,N,N'-Triethylethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15754 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
105-04-4 | |
| Record name | Triethylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylethylenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediamine, N1,N1,N2-triethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl(2-ethylaminoethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl(2-ethylaminoethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPZ19NWF2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N,N,N'-Triethylethylenediamine in copper-catalyzed oxidative coupling reactions?
A1: this compound (TriEED) acts as a ligand in copper(I) halide complexes, forming air-sensitive dimers that function as homogeneous catalysts in oxidative coupling reactions. [, ] These dimers, [(TriEED)(μ-X)Cu]2 (where X = Cl, Br, or I), readily react with dioxygen to form μ-oxo complexes, [(TriEED)2(μ-X)2(μ-O)Cu2]. These oxo complexes, along with their μ-carbonato analogues (formed by reaction with CO2), catalyze the oxidative coupling of 2,6-dimethylphenol, yielding a mixture of diphenoquinone (DPQ) and polyphenyleneoxide (PPO). [, ]
Q2: How does the presence of an N-H group in TriEED impact its catalytic activity compared to fully alkylated diamines?
A2: The presence of an N-H group in TriEED significantly enhances the rate of oxidation of [(TriEED)(μ-X)Cu]2 by dioxygen compared to the analogous complex with N,N,N′,N′-tetraethylethylenediamine (TEED), a fully alkylated diamine. [, ] Kinetic studies reveal that TriEED accelerates the reaction by a factor of 220. This rate enhancement is attributed to an intermolecular attractive force between the N-H group of TriEED and the incoming dioxygen molecule, facilitating the formation of the activated complex. [, ]
Q3: What are the spectroscopic characteristics of copper(II) complexes containing TriEED?
A3: Copper(II) complexes containing TriEED, β-ketoesters, and various anions exhibit solvatochromism, meaning their color changes depending on the solvent. [] Complexes with weakly coordinating anions like perchlorate, tetraphenylborate, and nitrate display a color shift from reddish-violet to green with increasing solvent donor strength. In contrast, complexes with chloride and bromide anions are more influenced by the acceptor properties of the solvent. [] This solvatochromic behavior makes these complexes potentially useful as Lewis acid-base color indicators. [, ]
Q4: What structural insights have been gained from the synthesis and characterization of cadmium(II)-azido complexes with TriEED?
A4: The reaction of TriEED with cadmium(II) and azide ions results in the formation of a one-dimensional polymeric chain, {[Cd2(Et3en)2(μ1,1-N3)2(μ1,3-N3)2]}n, characterized by alternating di-EO (end-on) and di-EE (end-to-end) azido bridging modes. [] This structural motif provides insights into the coordination chemistry of cadmium(II) with azide ligands and highlights the influence of steric factors imposed by the TriEED ligand on the resulting polymeric structure. []
Q5: What is the known toxicity profile of this compound?
A5: Studies in chicken embryos identified this compound as one of the most embryotoxic amine compounds tested. [] It exhibited high embryotoxicity, with effects including early and late deaths, as well as malformations in surviving embryos. [] These findings underscore the need for careful handling and further investigation into the potential toxicological risks associated with this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)













